![molecular formula C21H22O6 B108839 5,7,3'-Trihydroxy-4'-methoxy-8-prenylflavanone CAS No. 1268140-15-3](/img/structure/B108839.png)
5,7,3'-Trihydroxy-4'-methoxy-8-prenylflavanone
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Overview
Description
5,7,3’-Trihydroxy-4’-methoxy-8-prenylflavanone is a flavonoid compound . It is found in the barks of Azadirachta indica . It is a potent ABCG2 inhibitor with an IC50 of 6.6 μM .
Molecular Structure Analysis
The molecular formula of 5,7,3’-Trihydroxy-4’-methoxy-8-prenylflavanone is C21H22O6 . Its average mass is 370.396 Da and its monoisotopic mass is 370.141632 Da .Chemical Reactions Analysis
5,7,3’-Trihydroxy-4’-methoxy-8-prenylflavanone is a potent ABCG2 inhibitor . ABCG2 is a protein that is known to contribute to multidrug resistance in cancer cells. By inhibiting this protein, the compound could potentially enhance the effectiveness of certain cancer treatments.Physical And Chemical Properties Analysis
The compound is a powder . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .Scientific Research Applications
Antioxidant Activity
This compound is known to have antioxidant properties . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.
Cell Cycle Arrest
It has been found to induce G1-phase cell cycle arrest . This means it can halt the cell cycle in the G1 phase, preventing the cell from entering the S phase where DNA replication occurs. This can be useful in cancer treatment, where the goal is often to stop the uncontrolled growth and division of cells.
Anti-inflammatory Properties
The compound has demonstrated anti-inflammatory properties . Inflammation is a natural response of the body to injury or illness, but chronic inflammation can lead to various health problems. Anti-inflammatory compounds can help to reduce this inflammation and alleviate associated symptoms.
NF-κB Activation Suppression
It has been shown to suppress NF-κB activation . NF-κB is a protein complex that controls the transcription of DNA and plays a key role in regulating the immune response to infection. Incorrect regulation of NF-κB has been linked to cancer, inflammatory and autoimmune diseases, septic shock, viral infection, and improper immune development.
Cholesterol Biosynthesis Reduction
This compound has been found to reduce cholesterol biosynthesis . High levels of cholesterol can lead to atherosclerosis, a condition where plaque builds up in the arteries and can cause heart disease. By reducing cholesterol biosynthesis, this compound could potentially help to prevent these conditions.
Lipid Peroxidation Inhibition
It has been shown to inhibit lipid peroxidation . Lipid peroxidation is a process in which free radicals steal electrons from the lipids in cell membranes, resulting in cell damage. This process is involved in several diseases, including atherosclerosis and cancer.
Neuroprotection Against Oxidative Damage
The compound has demonstrated neuroprotective effects against neuronal oxidative damage . Oxidative stress is believed to be involved in the development of neurodegenerative diseases like Alzheimer’s and Parkinson’s. By protecting neurons from oxidative damage, this compound could potentially help to prevent or slow the progression of these diseases.
Potential Applications in Cancer Treatment
Some studies suggest that this compound could have potential applications in cancer treatment . It has been shown to induce apoptosis in breast cancer cells and inhibit cell proliferation and angiogenesis . These properties could make it a valuable tool in the fight against cancer.
Mechanism of Action
Target of Action
The primary target of 5,7,3’-Trihydroxy-4’-methoxy-8-prenylflavanone, also known as 5,7-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one, is the ABCG2 protein . This protein is a member of the ATP-binding cassette (ABC) transporter superfamily, which plays a crucial role in multidrug resistance in cancer cells .
Mode of Action
5,7,3’-Trihydroxy-4’-methoxy-8-prenylflavanone acts as a potent inhibitor of the ABCG2 protein . It interacts with this protein and inhibits its function, with an IC50 value of 6.6 μM . This inhibition can lead to increased intracellular concentrations of chemotherapeutic drugs, enhancing their cytotoxic effects .
Biochemical Pathways
The inhibition of the ABCG2 protein affects the drug efflux pathway . ABCG2 is known to pump various chemotherapeutic drugs out of cancer cells, contributing to multidrug resistance . By inhibiting ABCG2, 5,7,3’-Trihydroxy-4’-methoxy-8-prenylflavanone can increase the intracellular concentrations of these drugs, thereby enhancing their cytotoxic effects .
Result of Action
The inhibition of the ABCG2 protein by 5,7,3’-Trihydroxy-4’-methoxy-8-prenylflavanone can result in increased intracellular concentrations of chemotherapeutic drugs . This can enhance the cytotoxic effects of these drugs, potentially improving the effectiveness of chemotherapy .
properties
IUPAC Name |
5,7-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O6/c1-11(2)4-6-13-14(22)9-16(24)20-17(25)10-19(27-21(13)20)12-5-7-18(26-3)15(23)8-12/h4-5,7-9,19,22-24H,6,10H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDRKJMLXLVCUIU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C2C(=C(C=C1O)O)C(=O)CC(O2)C3=CC(=C(C=C3)OC)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,7,3'-Trihydroxy-4'-methoxy-8-prenylflavanone |
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